molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B3257880
CAS RN: 29668-45-9
M. Wt: 166.17 g/mol
InChI Key: BHVMWYAFPVJCTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . Another study reported the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine using dimethyl carbonate (DMC) as a sacrificial molecule .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR, mass spectrum, and X-ray crystallography . For example, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was structurally characterized using these techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine was reported using DMC . Another study hypothesized a reaction mechanism involving the opening and re-closing of the 1,4-naphthodioxane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was crystallized in the monoclinic space group P21/n with specific cell parameters .

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of isoflavone compounds, including "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one", provides insights into its structural characteristics and potential anticancer properties. The compound was crystallized, and its structure was detailed using NMR, mass spectrum, and X-ray crystallography, revealing a slightly twisted chromenone ring system and several intermolecular hydrogen bonds stabilizing the crystal structure. Density Functional Theory (DFT) calculations and docking experiments suggested its anticancer ability, notably against HCT116 human colon cancer cells (Ahn et al., 2020).

Agricultural Applications

Research into benzoxazinoids in wheat roots underlines the allelopathic and resistance properties of such compounds, including derivatives of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine". The study analyzed the concentrations of these compounds in wheat varieties grown under different conditions, revealing their role in plant defense mechanisms against pathogenic fungi and their potential in sustainable agriculture practices (Stochmal et al., 2006).

Material Science

In material science, derivatives of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" have been explored for their potential in organic light-emitting devices (OLEDs). A study synthesized blue-emissive phenanthroimidazole-functionalized molecules, demonstrating efficient device performance and highlighting the compound's contribution to the advancement of OLED technology (Jayabharathi et al., 2018).

Synthetic Chemistry

The versatility of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" is further exemplified in synthetic chemistry, where it serves as a scaffold for novel compounds. Studies have focused on its incorporation into diverse molecular structures, investigating their synthesis, crystal structure, and activity evaluation, including their roles as kinase inhibitors and in forming novel heterocyclic systems (Kong et al., 2019).

Environmental Science

In environmental science, the analysis and identification of new phenolic compounds derived from "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" have implications for natural product chemistry and potential ecological roles. Studies investigating compounds isolated from various plant species underscore the importance of these derivatives in understanding plant chemistry and potential environmental interactions (Uddin et al., 2013).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-amine hydrochloride has been classified as a warning signal with hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was synthesized to find a lead product for Aurora kinase inhibitor as an anti-cancer agent .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMWYAFPVJCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285556
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

CAS RN

29668-45-9
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29668-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 g (18.05 mmol) of the alcohol obtained in Step A are dissolved in 10 ml of DMF in a flask. 2 eq. of NaH (60% in oil) are added slowly and allowed to act for 30 minutes under an inert atmosphere. 2 eq. of iodomethane are then added. The mixture is stirred for 2 hours; the DMF is then evaporated. Washing with ethyl acetate and with water is carried out and the two phases are separated. The combined organic phases are dried over MgSO4 and the solvent is evaporated. The oil obtained is purified on a silica column (eluant: PE/AcOEt 8/2), which allows the pure title product to be obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (2.600 g; 17.10 mmol), and K2CO3 (2.598 g; 18.80 mmol) in anh. acetone (40 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (13.340 g; 94.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 2 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a yellow oil. LC-MS (conditions A): tR=0.65 min.; [M+H]+: 167.11 g/mol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.598 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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